molecular formula C16H19N B1265890 Diphenethylamine CAS No. 6308-98-1

Diphenethylamine

Cat. No.: B1265890
CAS No.: 6308-98-1
M. Wt: 225.33 g/mol
InChI Key: ACSAKRLPJQIBFB-UHFFFAOYSA-N
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Description

Diphenethylamine is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of two phenyl groups attached to an ethylamine backbone. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly its interaction with opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenethylamine can be synthesized through several methods. One common approach involves the reductive amination of benzophenone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the reaction of benzyl chloride with phenylmagnesium bromide followed by reduction of the resulting ketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalytic hydrogenation techniques under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Diphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diphenethylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: It is used to investigate the interaction of phenethylamines with biological receptors, particularly opioid receptors.

    Medicine: this compound derivatives are explored for their potential analgesic, antidepressant, and antipsychotic properties.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis

Mechanism of Action

Diphenethylamine exerts its effects primarily through interaction with opioid receptors, particularly the kappa opioid receptor. This interaction can lead to various pharmacological effects, including analgesia and modulation of mood. The compound acts as an agonist or antagonist depending on its specific structure and the presence of functional groups .

Comparison with Similar Compounds

Uniqueness: Diphenethylamine is unique due to its dual phenyl groups, which enhance its interaction with certain biological receptors, particularly the kappa opioid receptor. This structural feature distinguishes it from other phenethylamines and contributes to its specific pharmacological profile .

Properties

IUPAC Name

2-phenyl-N-(2-phenylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSAKRLPJQIBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979028
Record name 2-Phenyl-N-(2-phenylethyl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6308-98-1
Record name Diphenethylamine
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Record name 2-Phenyl-N-(2-phenylethyl)ethan-1-amine
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Record name 6308-98-1
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Synthesis routes and methods I

Procedure details

To a solution of phenylacetaldehyde (6.0 g, 50 mmol) and 2-phenylethylamine in THF (200 mL) is added sodium triacetoxy-borohydride drop wise. The solution is stirred under nitrogen overnight at room temperature. The solution is quenched with aq. saturated sodium bicarbonate (200 mL), and extracted with EtOAc (4×100 mL). The organic extracts are combined, dried and concentrated under vacuum. The residue is purified by flash chromatography (silica gel; EtOAc/MeOH 9:1) to provide 1.25 g (11%) of the compound D as a clear oil. M+H+=226.10.
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6 g
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200 mL
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11%

Synthesis routes and methods II

Procedure details

Sodiumtriacetoxyborohydride (8.87 g, 41.3 mmol) is added in small portions at 0° C. to a stirred solution of phenethylamine (5.0 g, 41.3 mmol) and phenylacetaldehyde (4.96 g, 41.3 mmol) in methanol (50 ml). The reaction mixture is stirred at rt overnight, poured onto saturated aqueous KH2PO4 solution and extracted twice with EtOAc. The solvent is evaporated, the residue is taken up in 1N HCl and washed twice with dichloromethane. The aqueous layer is adjusted to pH 9 by the addition of ammonium hydroxide solution and extracted with dichloromethane. Drying the combined organic layers over Na2SO4 and evaporating the solvents give crude title compound as a pale yellow oil.
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8.87 g
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5 g
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4.96 g
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50 mL
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KH2PO4
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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